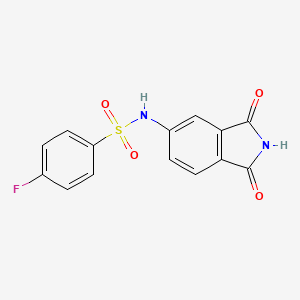methyl}phenol CAS No. 543694-81-1](/img/structure/B14160020.png)
2-{[Phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is a complex organic compound that features a phenyl group, two piperidine rings, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with piperidine to form phenyl(piperidin-1-yl)phosphoryl chloride. This intermediate is then reacted with another equivalent of piperidine and a phenolic compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating agents or halogenating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phosphoryl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol involves its interaction with specific molecular targets. The phenolic group can engage in hydrogen bonding, while the piperidine rings can interact with various receptors or enzymes. The phosphoryl group may play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.
Piperidine Derivatives: Various substituted piperidines with diverse biological activities.
Uniqueness
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is unique due to the presence of both a phosphoryl group and two piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in multiple research domains .
Properties
CAS No. |
543694-81-1 |
|---|---|
Molecular Formula |
C23H31N2O2P |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[phenyl(piperidin-1-yl)phosphoryl]-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C23H31N2O2P/c26-22-15-7-6-14-21(22)23(24-16-8-2-9-17-24)28(27,20-12-4-1-5-13-20)25-18-10-3-11-19-25/h1,4-7,12-15,23,26H,2-3,8-11,16-19H2 |
InChI Key |
VXUMUJVFHPVKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2O)P(=O)(C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)

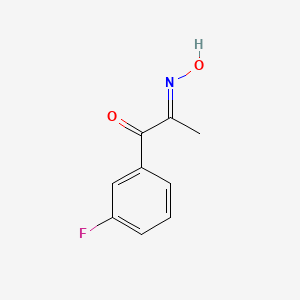
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

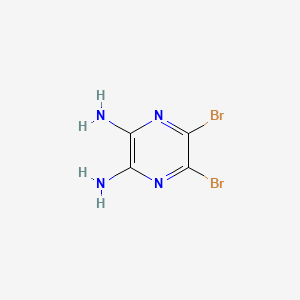
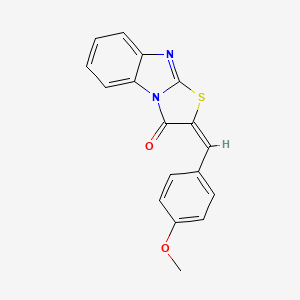
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
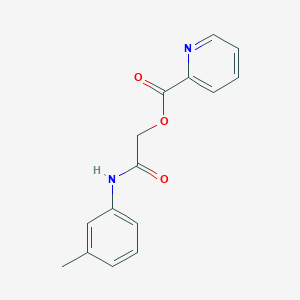
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
